Dansyl-aniline

Übersicht

Beschreibung

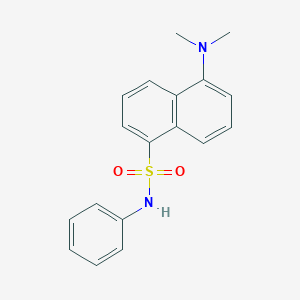

(5-Dimethylaminonaphthalene-1-sulfonamido) benzene is an organic compound with the molecular formula C18H18N2O2S. It is known for its applications in various fields, including biochemistry and pharmaceuticals. The compound is characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a sulfonamido group attached to a benzene ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Dimethylaminonaphthalene-1-sulfonamido) benzene typically involves the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of (5-Dimethylaminonaphthalene-1-sulfonamido) benzene follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Dimethylaminonaphthalene-1-sulfonamido) benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Metal Ion Detection

Detection of Heavy Metals

Dansyl-aniline exhibits remarkable fluorescence properties that make it suitable for detecting metal ions such as Cu²⁺ and Hg²⁺. Research has shown that dansyl derivatives can selectively bind to these metal ions, resulting in significant fluorescence changes. For example, a study reported a detection limit (LOD) of 0.25 μM for Cu²⁺ ions, demonstrating the compound's potential in bioanalytical applications .

Case Study: Cu²⁺ Detection

A dansyl-based chemosensor was developed that displayed a turn-off fluorescence response upon the addition of Cu²⁺ ions. This sensor was effective in living cell imaging, highlighting its applicability in biological systems . The sensitivity was attributed to the formation of a complex between the sensor and the metal ion, which significantly quenched the fluorescence.

Environmental Monitoring

Sensing Applications

this compound and its derivatives have been utilized for environmental monitoring due to their selective detection capabilities for toxic metals. The ability to provide tailored selectivity allows for precise detection even in complex matrices . For instance, dansyl derivatives have been shown to detect Hg²⁺ ions with an LOD of 40 nM, indicating their utility in environmental safety assessments .

Fluorescence Behavior in Aqueous Solutions

Despite their hydrophobic nature limiting solubility in water, researchers have explored incorporating dansyl derivatives into polymers to enhance their applicability in aqueous environments. This approach has improved their dispersion and interaction with water-based samples, making them more effective as probes for environmental monitoring .

Material Science and Polymer Applications

Incorporation into Polymers

Recent studies have investigated the incorporation of dansyl derivatives into polymer matrices such as PMMA (polymethyl methacrylate). This integration not only enhances the mechanical properties of the polymers but also retains the optical properties of dansyl compounds, making them suitable for applications in optoelectronics and photonic devices .

White Light Emission

A novel application of this compound involves its use in generating white light emission (WLE) when mixed with other fluorescent compounds. This property has potential applications in developing low-cost lighting solutions using UV LEDs . The combination of different fluorophores allows for a broad spectrum emission that can be harnessed in various lighting technologies.

Biosensing Applications

Fluorescent Sensors for Biological Applications

this compound's fluorescence properties enable its use as a biosensor for detecting biological molecules. Its ability to respond to changes in the local environment makes it ideal for monitoring biochemical processes . For instance, studies have demonstrated its effectiveness in detecting specific biomolecules through fluorescence quenching mechanisms.

Wirkmechanismus

The mechanism of action of (5-Dimethylaminonaphthalene-1-sulfonamido) benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the dimethylamino group can enhance the compound’s binding affinity to specific receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dansyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonamido group.

Sulfanilamide: Contains a sulfonamide group attached to an aniline ring.

Sulfadiazine: A sulfonamide antibiotic with a similar sulfonamido group.

Uniqueness

(5-Dimethylaminonaphthalene-1-sulfonamido) benzene is unique due to its combination of a naphthalene ring with a dimethylamino group and a sulfonamido group. This structure imparts distinct fluorescent properties and specific binding affinities, making it valuable in various research and industrial applications .

Biologische Aktivität

Dansyl-aniline, a fluorescent compound formed from the reaction of dansyl chloride and aniline, has garnered attention in various biological applications due to its unique properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in biological research.

Chemical Structure and Synthesis

This compound is synthesized through a nucleophilic substitution reaction between dansyl chloride and aniline. The reaction can be represented as follows:

Where represents the aniline structure. This reaction is characterized by rapid product formation, with significant yields observed within minutes under optimal conditions . The dansyl group imparts fluorescence to the molecule, making it useful for various detection methods.

The primary mechanism of action for this compound involves its ability to bind covalently with primary amines present in biomolecules. This property allows for the tagging and subsequent detection of proteins, peptides, and other biomolecules using fluorescence spectroscopy. The fluorescent properties of this compound enable researchers to monitor interactions and changes in biological systems effectively.

1. Fluorescence-Based Assays

This compound is utilized in fluorescence-based assays to study biomolecular interactions. Its ability to emit fluorescence upon excitation allows researchers to design assays that can detect specific interactions or changes in concentration. For instance, this compound has been employed in studies to monitor enzyme activities and protein-protein interactions .

2. Heavy Metal Detection

Recent studies have shown that this compound derivatives can selectively detect heavy metals such as Cu²⁺ and Hg²⁺ in aqueous solutions. This capability is attributed to the charge transfer properties of the dansyl moiety, which varies with the polarity of the surrounding environment . Such applications are crucial in environmental monitoring and clinical diagnostics.

Case Study 1: Detection of Heavy Metals

In a study exploring the detection capabilities of dansyl derivatives, researchers successfully identified Cu²⁺ ions with a detection limit (LOD) of 0.25 μM using a peptide-based dansyl derivative. The method demonstrated high sensitivity and selectivity, showcasing the potential of this compound in environmental applications .

Case Study 2: Monitoring Protein Interactions

Another application involved using this compound to label proteins for studying their interactions in live cells. The fluorescent tagging allowed for real-time monitoring of protein dynamics under physiological conditions, providing insights into cellular processes .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14/h3-13,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUULWNDKYKHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What novel synthesis method for dansyl aniline is presented in the research?

A1: The research introduces a rapid and efficient synthesis method for dansyl aniline using dual-tip reactive paper spray ionization []. This technique facilitates a nucleophilic substitution reaction between dansyl chloride and aniline under ambient conditions, offering a potentially greener and faster alternative to traditional synthetic routes.

Q2: How does the structure of dansyl aniline relate to its fluorescence properties?

A2: While not directly addressed in the provided research, it is known that the structure of dansyl aniline contributes to its fluorescent nature. The dimethylaminonaphthalene group acts as a fluorophore, capable of absorbing light and subsequently emitting it at a longer wavelength. This property makes dansyl aniline and its derivatives valuable in various applications, including fluorescence microscopy and biochemical assays.

Q3: Can the fluorescence properties of dansyl aniline be modulated?

A3: While the provided research doesn't explore this, previous studies suggest that modifying the structure of dansyl aniline can alter its fluorescence properties. For instance, changing the substituents on the benzene ring or the dimethylamino group can influence the emitted color and intensity []. This tunability makes it a versatile tool in various research areas.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.